The synthesis of eriodictyol 7-glucuronide primarily involves the glucuronidation of eriodictyol. This process can be catalyzed by specific glucuronosyltransferase enzymes that facilitate the transfer of glucuronic acid to the hydroxyl group at the 7-position of eriodictyol. The reaction typically occurs under mild conditions and requires cofactors such as uridine diphosphate-glucuronic acid (UDPGA) to enhance efficiency.
In industrial settings, microbial synthesis is often employed. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol directly from L-tyrosine through a series of biosynthetic pathways. This method leverages metabolic engineering to optimize the production yield of eriodictyol before its conversion to the glucuronide form .
Eriodictyol 7-glucuronide has a molecular formula of C₁₅H₁₈O₇ and a molecular weight of approximately 318.30 g/mol. The structure features a flavanone backbone with a glucuronic acid moiety attached at the 7-position. This modification enhances its solubility and bioavailability compared to its aglycone form, eriodictyol.
Eriodictyol 7-glucuronide can undergo various chemical reactions:
Eriodictyol 7-glucuronide exerts its biological effects primarily through antioxidant mechanisms. It activates the Nrf2/antioxidant response element (ARE) pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 and glutamate-cysteine ligase. These enzymes play critical roles in cellular defense against oxidative stress and inflammation .
The activation of these pathways suggests that eriodictyol 7-glucuronide may protect cells from oxidative damage, making it a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation.
Eriodictyol 7-glucuronide has diverse applications across several scientific fields:
It serves as a model compound for studying glucuronidation reactions and understanding flavonoid behavior in biological systems.
The compound is investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress. Its role in cellular signaling pathways further highlights its importance in biological research.
Research indicates potential therapeutic applications in treating inflammatory conditions, oxidative stress-related diseases, and neurodegenerative disorders.
Due to its health-promoting properties, eriodictyol 7-glucuronide is being explored for use in nutraceuticals and functional foods aimed at enhancing human health.
Eriodictyol 7-glucuronide (EDG) is a flavanone glucuronide derivative with the molecular formula C₂₁H₂₀O₁₂ and a molecular weight of 464.38 g/mol. Its systematic IUPAC name is:(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [3] [5] [7]. This nomenclature specifies the flavanone core (eriodictyol), the glucuronic acid moiety, and the covalent linkage at the 7-position. The compound’s canonical SMILES string is:C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O [6] [7].
Table 1: Chemical Identifiers of Eriodictyol 7-glucuronide
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀O₁₂ |
| Molecular Weight | 464.38 g/mol |
| CAS Registry Number | 125535-06-0 |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
EDG features β-D-glucuronic acid conjugated exclusively at the 7-hydroxyl group of the eriodictyol A-ring, forming an acid-labile O-glycosidic bond. The glucuronide moiety adopts a chair conformation (⁴C₁) with equatorial hydroxyl orientations. Critically, EDG exhibits dual chiral elements:
EDG biosynthesis proceeds via uridine diphosphate (UDP)-glucuronosyltransferase (UGT)-catalyzed conjugation. Specifically:
Table 2: Key Enzymes in Eriodictyol 7-glucuronide Biosynthesis
| Enzyme | Gene Symbol | Function | Engineering Impact |
|---|---|---|---|
| Phosphoglucose Mutase | pgm | Converts glucose-6-P to glucose-1-P | ↑ UDP-GlcA supply (1.7-fold) |
| UDP-Glucose Pyrophosphorylase | galU | Synthesizes UDP-glucose from glucose-1-P and UTP | ↑ UDP-GlcA precursor (2.1-fold) |
| Flavonoid 7-O-Glucosyltransferase | UGT88D9 | Transfers GlcA to eriodictyol C7-OH | ↑ EDG yield (66–94% conversion) |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: